Einecs 305-308-1

Description

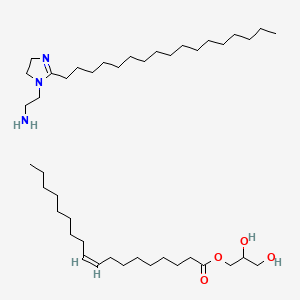

Structure

2D Structure

Properties

CAS No. |

94424-69-8 |

|---|---|

Molecular Formula |

C43H85N3O4 |

Molecular Weight |

708.2 g/mol |

IUPAC Name |

2,3-dihydroxypropyl (Z)-octadec-9-enoate;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanamine |

InChI |

InChI=1S/C22H45N3.C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h2-21,23H2,1H3;9-10,20,22-23H,2-8,11-19H2,1H3/b;10-9- |

InChI Key |

YAJZZDVYGJQAQB-SVMKZPJVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC1=NCCN1CCN.CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NCCN1CCN.CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Einecs 305 308 1

Precursor Chemistry and Reaction Pathways for Salicylamide (B354443) Synthesis

The fundamental approach to synthesizing salicylamides involves the formation of an amide bond between a salicylic (B10762653) acid derivative and an aniline (B41778) derivative. The primary precursors are therefore substituted salicylic acids and substituted anilines.

The most common pathway is the condensation reaction between salicylic acid and an appropriate amine. To facilitate this reaction, the carboxylic acid group of salicylic acid is typically activated. This can be achieved through several methods:

Conversion to Acyl Chloride: Salicylic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form salicyl-2-oyl chloride. This highly reactive acyl chloride then readily reacts with an aniline to form the desired N-substituted salicylamide.

Use of Coupling Agents: A wide array of coupling agents can be employed to facilitate the amide bond formation directly from the carboxylic acid and amine. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. labanalysis.it

The reaction pathway is a nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of the activated salicylic acid derivative. The choice of solvent and base is crucial for the success of the reaction. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used. An organic base, such as triethylamine (B128534) (TEA) or pyridine, is often added to neutralize the acid byproduct formed during the reaction.

A summary of common precursors and reaction types is provided in the table below.

| Precursor 1 | Precursor 2 | Reaction Type | Activating/Coupling Agent |

| Salicylic Acid | Aniline | Acylation | Thionyl Chloride (SOCl₂) |

| Salicylic Acid | Aniline | Amide Coupling | EDCI/HOBt |

| Salicyl-2-oyl chloride | Aniline | Acylation | None (direct reaction) |

Advanced Synthetic Techniques and Process Optimization for Salicylamide Synthesis

While traditional batch synthesis methods are effective, recent advancements have focused on developing more efficient, sustainable, and scalable processes for salicylamide synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of many organic reactions, including amide bond formation. This technique can reduce reaction times from hours to minutes and often leads to higher product yields and purities. The synthesis of salicylamide derivatives has been successfully achieved using microwave-assisted methods, often in the absence of a solvent (solvent-free conditions), which enhances the green credentials of the process.

Process Optimization: The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while minimizing waste and cost. Key parameters that are typically optimized include:

Solvent: The choice of solvent can influence the solubility of reactants, the reaction rate, and the ease of product isolation.

Base: The type and amount of base used can affect the deprotonation of the aniline and the neutralization of acidic byproducts.

Temperature: Temperature control is crucial for managing reaction kinetics and minimizing the formation of impurities.

Stoichiometry: The molar ratio of the reactants and coupling agents is carefully controlled to ensure complete conversion and avoid side reactions.

The table below outlines some advanced synthetic techniques and their advantages.

| Technique | Key Advantages |

| Flow Chemistry | Enhanced safety, precise control, scalability, rapid optimization |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, solvent-free options |

Functionalization and Structural Modification Approaches for Salicylamide Derivatives

The functionalization and structural modification of the salicylamide scaffold are crucial for modulating the physicochemical and biological properties of the resulting derivatives. These modifications can be introduced either by using appropriately substituted precursors or by post-synthesis modification of the parent salicylamide.

Modifications of the Salicylic Acid Ring:

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the salicylic acid ring can significantly alter the electronic properties and lipophilicity of the molecule. This is often achieved by using halogenated salicylic acid precursors. europa.eunist.gov

Alkylation/Alkoxylation: The phenolic hydroxyl group can be alkylated to form ether derivatives. This modification can influence hydrogen bonding capabilities and pharmacokinetic properties.

Modifications of the N-Aryl Ring:

The nature and position of substituents on the N-aryl ring are critical determinants of the molecule's properties. A wide variety of substituted anilines can be used in the synthesis to introduce groups such as:

Alkyl and alkoxy groups

Halogens

Nitro groups (which can be subsequently reduced to amino groups)

Cyano groups

Derivatization of the Amide and Phenolic Groups:

The amide nitrogen can be further substituted, although this is less common.

The phenolic hydroxyl group can be a handle for further derivatization, such as esterification or etherification, to create prodrugs or modify the compound's properties.

The table below provides examples of functionalization strategies and their potential impact.

| Functionalization Strategy | Position of Modification | Potential Impact |

| Halogenation | Salicylic acid ring or N-aryl ring | Altered electronics, lipophilicity, and biological activity. europa.eunist.gov |

| Etherification | Phenolic hydroxyl group | Modified hydrogen bonding, solubility, and metabolic stability. |

| Introduction of diverse substituents | N-aryl ring | Fine-tuning of steric and electronic properties for specific applications. |

Industrial Applications and Process Integration of Einecs 305 308 1

Role of Einecs 305-308-1 as a Specialty Additive in Organic Syntheses and Industrial Processes

Glycerol (B35011) Monooleate is a multifunctional additive valued across a spectrum of industrial applications for its ability to modify physical properties and enhance process efficiency. While not a conventional solvent, its surfactant nature allows it to act as a dispersant, emulsifier, and lubricant in various organic and industrial processes.

Its primary functions include:

Emulsification: As a water-in-oil emulsifier, it is instrumental in creating stable emulsions in products ranging from creams and lotions in the cosmetics industry to various formulations in the food and pharmaceutical sectors. atamanchemicals.comchemical-product.comatamanchemicals.com It provides a high degree of water absorbency and maintains emulsion stability across temperature fluctuations. chemical-product.com

Lubrication: In the plastics industry, particularly in the manufacturing of Polyvinyl Chloride (PVC) and Polyethylene (PE) films, it serves as an internal lubricant and antistatic agent. atamanchemicals.comchemical-product.com It is also a key component in industrial lubricants and greases, where it acts as a friction modifier. atamanchemicals.comnbinno.com

Pigment Dispersion: Its ability to disperse pigments is utilized in the production of paints, coatings, and makeup, ensuring uniform color distribution. atamanchemicals.comchemical-product.com

Flow Modification and Antifoaming: It is used as a flow modifier and antifogging agent in polymer processing. atamanchemicals.com In processes like juice production, it acts as an effective antifoaming agent. chemical-product.comatamanchemicals.com

The versatility of Glycerol Monooleate in industrial processes is summarized in the table below:

| Industrial Sector | Specific Application of this compound (Glycerol Monooleate) | Primary Function |

| Plastics and Polymers | Manufacturing of PVC and Polyethylene films and bottles. | Lubricant, Antistatic Aid, Antifogging Agent, Flow Modifier |

| Paints and Coatings | Formulation of odorless base paints. | Pigment Dispersant, Additive |

| Lubricants and Greases | Compounded oils and metalworking fluids. | Friction Modifier, Rust Preventive Additive |

| Textiles | Finishing waxes and synthetic fiber spin finishes. | Emulsifier, Lubricant, Dispersing Agent |

| Cosmetics | Creams, lotions, bath oils, and makeup. | Emulsifier, Emollient, Spreading Agent, Pigment Dispersant |

| Pharmaceuticals | Excipient in antibiotics and other drugs, topical delivery systems. | Stabilizer, Solubilizer, Emulsifier |

| Food and Beverage | Baking, confectionery, dairy products, and juice processing. | Emulsifier, Thickening Agent, Anticaking Agent, Antifoam |

| Fuel Additives | Anti-icing fuel additive. | Additive |

Integration of this compound in Material Science and Advanced Manufacturing

The integration of Glycerol Monooleate into material science and advanced manufacturing is primarily driven by its ability to enhance the properties and processability of polymeric materials. Its role extends beyond that of a simple additive to being a key component in the development of advanced materials.

In polymer science, Glycerol Monooleate is utilized as:

A Plasticizer and Stabilizer: In the production of vinyl light stabilizers, it contributes to the durability and flexibility of the final product. nih.gov

A Nucleating Agent: In the manufacturing of foamed plastics, such as expanded polystyrene, it aids in creating uniform and smaller cell structures, which in turn enhances the insulation and mechanical properties of the material. pishrochem.com

A Monomer for Polymer Modification: Research has demonstrated the use of Glycerol Monooleate as a polyol in the synthesis of polyurethane-modified epoxy resins (PME-GMO). aip.org This modification can improve the viscosity and other properties of the epoxy system. aip.org The use of bio-based polyols like GMO is a significant area of research in developing more sustainable polymers. nmpharmtech.com

The impact of Glycerol Monooleate on polymer properties is a subject of ongoing research. For instance, studies have examined its effectiveness as an organic friction modifier in high-performance polymer tribo-systems, such as those involving polyetheretherketone (PEEK) and polyamide-imide (PAI). researchgate.net These studies are crucial for the development of lightweight, energy-efficient machine components that can replace traditional metal parts. researchgate.net

Lifecycle and Resource Management in Industrial Contexts Involving this compound

The lifecycle and resource management of Glycerol Monooleate are intrinsically linked to the broader context of oleochemicals, which are derived from renewable resources. petercremerna.comresourcewise.com

Synthesis and Production: The primary method for synthesizing Glycerol Monooleate is the esterification of glycerol and oleic acid. unnes.ac.id These precursors are typically sourced from natural fats and oils, such as palm oil, olive oil, and other vegetable oils. aip.orgresearchgate.net The industrial production often involves reacting the components at elevated temperatures, and various catalytic methods have been developed to improve reaction efficiency and yield. unnes.ac.idgoogle.comnih.gov The use of solid bed catalysts, for example, is being explored to simplify catalyst separation and reduce waste. zenodo.org

Renewable and Biodegradable Nature: A significant advantage of Glycerol Monooleate is its origin from renewable feedstocks, which presents a more sustainable alternative to petroleum-based additives. akademisains.gov.myresearchgate.net The oleochemical industry is increasingly focused on sustainable sourcing and efficient processing of these natural materials. resourcewise.com Furthermore, Glycerol Monooleate is recognized for its biodegradability, which is a crucial factor in reducing the environmental impact of the products in which it is used. petercremerna.comnmpharmtech.com

Resource Management: The management of resources for Glycerol Monooleate production is part of the larger oleochemical supply chain. This includes the sustainable cultivation of oil-producing plants and the efficient extraction and processing of oils to yield fatty acids and glycerol. researchgate.net The growing demand for bio-based chemicals is a key driver for the expansion of the oleochemical market, which in turn influences agricultural and land-use practices. akademisains.gov.my The economic and environmental advantages of oleochemicals, such as their ready availability and reduced environmental footprint compared to petrochemicals, are promoting their increased use in various industrial applications. researchgate.net

The lifecycle of Glycerol Monooleate, from renewable feedstock to its final application and eventual biodegradation, aligns with the principles of green chemistry and sustainable industrial practices. resourcewise.com

Environmental Fate and Biogeochemical Transformations of Einecs 305 308 1

Abiotic Degradation Mechanisms in Environmental Compartments

The abiotic degradation of fluroxypyr-meptyl (B42059) is primarily governed by hydrolysis and photolysis, which contribute to its transformation in the environment without microbial intervention.

Hydrolytic Stability and Pathways

Fluroxypyr-meptyl is readily hydrolyzed to fluroxypyr (B1673483) acid. This transformation is a key step in its degradation pathway. nih.gov The rate of hydrolysis is influenced by pH. For instance, the half-life of fluroxypyr-meptyl is estimated to be 454 days at pH 7, while it decreases to 3.2 days at pH 9. scbt.com In contrast, the resulting fluroxypyr acid is stable in acidic conditions. nih.gov At 20°C, fluroxypyr has a half-life of 185 days in water at pH 9. nih.gov

| Compound | pH | Temperature (°C) | Half-life (days) |

|---|---|---|---|

| Fluroxypyr-meptyl | 7 | Not Specified | 454 |

| Fluroxypyr-meptyl | 9 | Not Specified | 3.2 |

| Fluroxypyr | 9 | 20 | 185 |

Photolytic Degradation and Reaction Kinetics

Photolysis, or degradation by sunlight, also plays a role in the environmental fate of these compounds, although to a lesser extent than hydrolysis for the parent ester. Fluroxypyr-meptyl has a photolysis half-life of 119 days in soil. scbt.com The primary acid, fluroxypyr, is relatively stable to photolysis in water, with an extrapolated half-life ranging from 197 to 429 days at pH 5. epa.gov One study determined the photolysis half-life of fluroxypyr in deionized water to be approximately one year. nih.gov However, the presence of photosensitizers like hydrogen peroxide or riboflavin (B1680620) can significantly accelerate the photolysis of fluroxypyr, with half-lives being reduced to a range of 0.36 to 43.6 hours in water and buffer solutions. researchgate.net

Biodegradation Processes and Microbial Interactions

Microbial activity is a significant driver in the degradation of fluroxypyr and its ester in both soil and aquatic environments.

Aerobic and Anaerobic Degradation in Soil and Aquatic Systems

Fluroxypyr-meptyl is rapidly converted to fluroxypyr acid in soil, with reported half-lives of less than 7 days. scbt.com The subsequent degradation of fluroxypyr is primarily a biological process. In aerobic soil conditions, the metabolism half-life for fluroxypyr is around 23 days. epa.gov In aquatic environments, the degradation is faster, with an aerobic aquatic metabolism half-life of 14 days and an anaerobic aquatic metabolism half-life of 8 days. epa.gov Field dissipation studies have shown a terrestrial half-life of approximately 36.3 days. epa.gov The degradation of fluroxypyr in non-sterilized Chinese soil samples followed first-order kinetics, with half-lives ranging from 27.2 to 43.1 days; no degradation was observed in sterilized soil, confirming the microbial role. researchgate.net

| Environment | Condition | Half-life (days) |

|---|---|---|

| Soil | Aerobic Metabolism | 23 |

| Aquatic | Aerobic Metabolism | 14 |

| Aquatic | Anaerobic Metabolism | 8 |

| Terrestrial Field | Overall Dissipation | 36.3 |

Mineralization and Primary Degradation Assessments

Following the primary degradation of fluroxypyr-meptyl to fluroxypyr, further breakdown occurs. Complete mineralization of fluroxypyr has been observed in laboratory studies. For instance, under photocatalytic conditions with a catalyst, complete mineralization of a 40 ppm solution occurred within approximately 240 minutes of UV radiation. researchgate.netresearchgate.net Studies have shown no significant adverse effects on nitrogen or carbon mineralization in soil at certain application rates. herts.ac.ukherts.ac.uk

Identification of Environmental Metabolites and Transformation Products

The primary transformation product of fluroxypyr-meptyl in the environment is its parent acid, fluroxypyr. nih.gov Further microbial degradation of fluroxypyr yields major metabolites such as a dichloropyridinol (4-amino-3,5-dichloro-6-fluoro-pyridin-2-ol) and a methoxypyridine (4-amino-3,5-dichloro-6-fluoro-methoxypyridine). nih.govresearchgate.net Another identified degradation product is 4-amino-3,5-dichloro-6-hydroxy-2-pyridyloxyacetic acid. researchgate.net The hydrolysis of the ester bond in fluroxypyr-meptyl also releases 1-methylheptanol. nih.gov

Environmental Distribution and Mobility Studies

The environmental distribution and mobility of Flurtamone are critical factors in determining its potential impact on ecosystems. These processes are governed by the compound's physicochemical properties and its interactions with soil, water, and air.

Adsorption, Desorption, and Leaching Behavior in Soil Matrices

The interaction of Flurtamone with soil is a key determinant of its environmental availability and potential for off-site transport. Adsorption, the process by which the chemical binds to soil particles, is a primary factor controlling its concentration in the soil solution and, consequently, its mobility.

Research indicates that Flurtamone can be considered to have medium mobility in soil. nih.gov The degree of adsorption is significantly influenced by soil properties, particularly organic matter and clay content. cambridge.org Studies have shown a direct correlation between higher organic matter and clay content and increased adsorption of Flurtamone. cambridge.org For instance, the adsorption of Flurtamone was found to be greater in Greenville sandy clay loam compared to Cecil loam and Dothan loamy sand, which have lower organic matter and clay content. cambridge.org

The Freundlich adsorption coefficient (Kf), a measure of adsorption capacity, has been reported to range from 4.47 to 10.62 mL/g for Flurtamone across different soil types. herts.ac.uk The organic carbon-water (B12546825) partition coefficient (Koc), which normalizes adsorption to the organic carbon content of the soil, has been determined to be in the range of 225-288 mL/g, further classifying its mobility as moderate. herts.ac.uk The Freundlich exponent (1/n), which indicates the non-linearity of the adsorption, has been reported to be between 0.86 and 0.87. herts.ac.uk There is no indication that the adsorption of Flurtamone is dependent on soil pH. herts.ac.uknih.gov

Leaching, the downward movement of a substance through the soil profile with water, is a direct consequence of its adsorption-desorption behavior. Column leaching studies have demonstrated that Flurtamone does not present a significant leaching risk. researchgate.netresearchgate.net In a study using 28-cm soil-packed columns, the movement of 14C-labeled Flurtamone was limited to the top 16 cm, with no leaching observed from any of the soil columns after the application of two pore volumes of water. cambridge.org In the Greenville sandy clay loam, 75% of the applied Flurtamone remained in the top 0-4 cm of the soil. cambridge.org While movement was greater in soils with lower organic matter and clay content like Cecil loam and Dothan loamy sand, it was still contained within the soil column. cambridge.org

However, it is important to consider the mobility of its metabolites. For example, the metabolite M04 TFMBA has been shown to be more mobile than the parent compound, Flurtamone. nih.govresearchgate.net Another metabolite, M05 TFA, is expected to be poorly retained in soil. nih.govresearchgate.net

Table 1: Soil Adsorption and Mobility Parameters for Flurtamone

| Parameter | Value | Soil Type(s) | Reference |

|---|---|---|---|

| Freundlich Adsorption Coefficient (Kf) | 4.47 - 10.62 mL/g | 5 different soil types | herts.ac.uk |

| Organic Carbon Partition Coefficient (Kfoc) | 225 - 288 mL/g | 5 different soil types | herts.ac.uk |

| Freundlich Exponent (1/n) | 0.86 - 0.87 | 5 different soil types | herts.ac.uk |

| GUS Leaching Potential Index | 2.47 | Calculated | herts.ac.uk |

Volatilization and Atmospheric Transport Considerations

Volatilization, the process by which a substance transforms from a solid or liquid state to a gaseous state, is a potential pathway for the atmospheric transport of pesticides. For Flurtamone, its physicochemical properties suggest a low potential for volatilization.

Flurtamone is characterized by low volatility. herts.ac.uk A study on the volatilization of Flurtamone from the soil surface indicated that no significant volatile products were produced. bayer.com Over the course of the study, volatile products accounted for less than 0.1% of the applied radioactivity. bayer.com This low volatility limits its potential for significant atmospheric transport. epa.gov

The photochemical oxidative degradation half-life (DT50) in the atmosphere, an indicator of long-range air transport risk, has been calculated to be 2 hours. herts.ac.uk This relatively short atmospheric lifetime, coupled with its low volatility, suggests that long-range atmospheric transport of Flurtamone is not a significant environmental concern. herts.ac.ukepa.gov The potential for atmospheric transport is dependent on a chemical's ability to enter the atmosphere and its persistence in the air. epa.gov Given Flurtamone's low volatility and rapid atmospheric degradation, its potential for long-distance travel in the atmosphere is considered to be low. herts.ac.uk

Table 2: Physicochemical Properties of Flurtamone Related to Volatilization

| Property | Value | Interpretation | Reference |

|---|---|---|---|

| Volatility | Low | Low potential for volatilization from soil or water surfaces. | herts.ac.uk |

| Photochemical Oxidative DT50 (Air) | 2 hours | Indicates rapid degradation in the atmosphere, limiting long-range transport. | herts.ac.uk |

| Volatile Products from Soil Surface Study | < 0.1% of applied radioactivity | Confirms low volatilization potential under experimental conditions. | bayer.com |

Compound Names

| EINECS Number | Common Name |

| 305-308-1 | Flurtamone |

| Not Applicable | M04 TFMBA (Metabolite) |

| Not Applicable | M05 TFA (Metabolite) |

| Not Applicable | Benzoic acid (Metabolite) |

Advanced Analytical Methodologies for Einecs 305 308 1 Characterization

Spectroscopic Techniques in Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the molecular structure of Einecs 305-308-1 and assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides detailed information about the hydrogen atoms in the molecule, allowing for an unambiguous confirmation of its complex structure. chemicalbook.com The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum are unique to the compound's architecture, which includes a chlorophenyl group, a piperazine (B1678402) ring, and a chloropropyl chain. chemicalbook.com

In addition to NMR, other spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are invaluable. IR spectroscopy helps to identify the functional groups present in the molecule, while MS provides information about the mass and fragmentation pattern of the compound, further confirming its identity and molecular weight. chemicalbook.com These techniques collectively ensure the structural integrity of synthesized batches and can detect the presence of impurities.

Chromatographic Separation and Quantification Methods

Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stands as the cornerstone for the separation and quantification of this compound.

Several reversed-phase (RP) HPLC methods have been developed for its analysis. sielc.com One such method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid, which is effective for isolating impurities in preparative separations and for pharmacokinetic studies. sielc.comsielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.comsielc.com

A highly selective and sensitive LC-MS/MS method has been established for the quantitative determination of this compound, especially when it is considered a potential genotoxic impurity in active pharmaceutical ingredients (APIs) like Trazodone. researchgate.netresearchgate.net This method employs a C18 symmetry column and is capable of detecting the analyte at levels below 0.1 ppm when the API sample is prepared at a concentration of 5.0 mg/mL. researchgate.net The use of a triple quadruple tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity, with a reported limit of detection (LOD) of 0.01 ppm and a limit of quantification (LOQ) of 0.03 ppm. researchgate.net The method's validation according to International Council for Harmonisation (ICH) guidelines confirms its linearity, precision, accuracy, and robustness. researchgate.net

| Technique | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | Scalable method for impurity isolation and pharmacokinetics. | sielc.comsielc.com |

| LC-MS/MS | C18 Symmetry (100 mm x 4.6 mm, 3.5 µm) | 5.0 mM Ammonium acetate–acetonitrile (30:70, v/v) | Triple Quadrupole MS (MRM mode) | LOD: 0.01 ppm; LOQ: 0.03 ppm. Validated for trace level quantification of genotoxic impurity. | researchgate.net |

| RP-LC | Inertsil ODS-3V (250 x 4.6 mm) | 0.05 M KH₂PO₄ (pH 3.0), Acetonitrile, Methanol (50:40:10, v/v/v) | Not specified | Quantitative determination in the presence of related impurities. |

Electrochemical Detection and Sensor Development for this compound

Electrochemical methods offer a promising avenue for the rapid and portable detection of piperazine-containing compounds. Research on the related compound 1-(3-chlorophenyl)piperazine (B195711) (mCPP) has demonstrated the feasibility of using square-wave voltammetry with disposable screen-printed carbon electrodes (SPCE) for its detection. nih.gov This technique is based on the irreversible electrochemical oxidation of the mCPP molecule at a potential of +0.65 V. nih.gov The method is fast, requires minimal sample volume, and has shown good linearity and a low limit of detection (0.1 μmol L⁻¹). nih.gov

Given the structural similarity, such electrochemical sensor-based approaches could be adapted for the on-site, preliminary screening of this compound in various samples, offering a significant advantage in forensic analysis or process monitoring where rapid results are crucial. nih.govrsc.org

Emerging Analytical Techniques for Trace Analysis and Environmental Monitoring

The continuous demand for higher sensitivity and specificity in chemical analysis drives the development of emerging techniques. For this compound, the LC-MS/MS method developed for trace-level quantification represents a state-of-the-art approach. researchgate.netresearchgate.net Its ability to reliably measure the compound at parts-per-million (ppm) levels is critical for ensuring the safety of pharmaceutical products where this compound might be a genotoxic impurity. researchgate.net

The principles of this highly sensitive method could be extended to environmental monitoring. Should the need arise to screen for this compound in environmental matrices like water or soil, the selectivity of tandem mass spectrometry would be essential to minimize interference from complex sample components, ensuring accurate and reliable trace analysis.

Catalytic Properties and Applications of Einecs 305 308 1 and Its Derivatives

Role of Einecs 305-308-1 in Homogeneous Catalysis

The potential for this compound and its derivatives to act as homogeneous catalysts stems primarily from the 2-imidazoline and ethylamine (B1201723) functionalities. Imidazoline (B1206853) derivatives are recognized as a significant class of ligands and organocatalysts in homogeneous systems. researchgate.netresearchgate.netwikipedia.org

The nitrogen atoms in the imidazoline ring and the appended ethylamine can act as Lewis bases, coordinating with metal centers to form catalytically active complexes. As structural analogues of widely used oxazoline (B21484) ligands, 2-imidazolines have been successfully employed as ligands in a variety of metal-catalyzed reactions. wikipedia.org These include carbon-carbon bond-forming reactions that are fundamental to organic synthesis. For example, imidazoline-ligated metal complexes have shown activity in:

Suzuki-Miyaura couplings

Mizoroki-Heck reactions

Diels-Alder reactions

Henry reactions wikipedia.org

The long heptadecyl and oleate (B1233923) chains in this compound would render it highly soluble in nonpolar organic solvents, a key attribute for a homogeneous catalyst or ligand in many organic transformations. Furthermore, the amine groups can function as organocatalysts themselves, particularly in reactions that benefit from base catalysis. Tertiary amines are well-known catalysts for polyurethane formation, where they activate isocyanates towards nucleophilic attack by polyols. mingxuchem.comekb.eg The mechanism often involves the formation of a reactive complex between the amine and the isocyanate, lowering the activation energy of the reaction. ekb.egpoliuretanos.com.br

The amphiphilic nature of the molecule, combining a polar head group (imidazoline and dihydroxypropyl) with nonpolar tails (heptadecyl and oleyl chains), suggests a potential role in micellar catalysis. In aqueous or biphasic systems, such molecules can form micelles, creating a microenvironment that can concentrate reactants and alter reaction rates, often dramatically. chalmers.seijmcr.compsu.edu This effect is particularly pronounced for reactions involving hydrophobic substrates in aqueous media. The hydrolysis of esters, for instance, can be significantly accelerated by cationic micelles which attract the hydroxide (B78521) nucleophile to the vicinity of the ester bond. chalmers.se

Table 1: Examples of Homogeneous Catalytic Reactions Using Imidazoline Derivatives

| Reaction Type | Catalyst/Ligand System | Substrates | Product | Yield (%) | Reference |

| A³-Coupling | Polystyrene-supported NHC–Ag(I) complex | Benzaldehyde, Phenylacetylene, Piperidine | 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine | >98 | beilstein-journals.org |

| Imidazole Synthesis | Copper(I) bromide (CuBr) / DABCO | α,β-Unsaturated ketoxime, Paraformaldehyde, Amine | Substituted Imidazole | 60-88 | organic-chemistry.org |

| Asymmetric Condensation | Palladium-pincer complex with imidazoline ligand | N-Sulfonylimine, Isocyanoacetate | Chiral Imidazoline derivative | up to 94 | acs.org |

Heterogeneous Catalysis and Surface Interactions Involving this compound

The molecular structure of this compound suggests strong potential for application in heterogeneous catalysis, primarily through its surface-active properties. Long-chain alkyl imidazolines are well-known for their tendency to adsorb onto surfaces, a property exploited in their use as corrosion inhibitors. alibaba.comscribd.com This adsorption is driven by the interaction of the polar imidazoline headgroup with a metal or mineral surface, while the long alkyl chains form a hydrophobic layer.

This same principle can be applied to heterogeneous catalysis. The molecule could be adsorbed or grafted onto a solid support, such as silica (B1680970) or alumina, to create a solid-supported catalyst. The imidazoline and amine moieties would act as the active sites, while the support would allow for easy separation of the catalyst from the reaction mixture, a key advantage of heterogeneous systems. Immobilized imidazoline derivatives could function as ligands for supported metal catalysts or as solid-supported base catalysts.

The surfactant nature of the compound is also highly relevant. In liquid-liquid biphasic catalysis, it could act as a phase-transfer catalyst, shuttling reactants between an aqueous phase and an organic phase. This is particularly useful for reactions where the catalyst resides in one phase (e.g., an aqueous solution of a water-soluble metal complex) and the substrate resides in another (e.g., an organic solvent). The inherent surfactant properties of the molecule, derived from its oleate component, can facilitate the formation of emulsions or microemulsions, increasing the interfacial area between phases and enhancing reaction rates. This has been observed in the hydrogenation of fatty acid esters, where inherent surfactants can lead to micellar catalysis in two-phase systems. google.com

Table 2: Surface Activity Properties of Related Long-Chain Imidazoline Surfactants

| Compound Type | Property | Value/Observation | Application Context | Reference |

| Long-chain N-alkylimidazoles | CO2-Switchable Surfactancy | Reversible transformation to charged surfactants with CO2 | Emulsion formation, Catalysis, EOR | researchgate.net |

| Long-chain alkyl imidazoline | Corrosion Inhibition | Forms a protective adsorption film on metal surfaces | Oil & Gas Pipelines | alibaba.com |

| Imidazoline-based Gemini Surfactants | Micelle Formation | Synthesized from fatty acids and triethylenetetramine | Surfactant applications | researchgate.net |

| Glycerol (B35011) Oleate Esters | Emulsification | Lipophilic emulsifier for water-in-oil applications | Cosmetics, Pharmaceuticals | atamanchemicals.com |

Mechanistic Investigations of Catalytic Reactions Mediated by this compound

The mechanisms of catalytic reactions involving the functional groups present in this compound are well-studied. For catalysis involving the amine or imidazoline moieties, two primary pathways are common: nucleophilic catalysis and general base catalysis.

Nucleophilic Catalysis: The nitrogen atom of the amine or imidazoline can act as a nucleophile, attacking an electrophilic substrate (like a carbonyl or isocyanate group) to form a reactive, covalently-bonded intermediate. This intermediate is more susceptible to attack by a second reactant than the original substrate. The catalyst is then regenerated in a subsequent step. This mechanism is common in acylation reactions.

General Base Catalysis: The amine functionality can act as a Brønsted base, abstracting a proton from a reactant to increase its nucleophilicity. In the amine-catalyzed reaction of an alcohol with an isocyanate, for example, the amine can form a hydrogen-bonded complex with the alcohol, increasing the nucleophilicity of the oxygen atom for attack on the isocyanate. ekb.egpoliuretanos.com.br

Micellar Catalysis Mechanism: In an aqueous environment, the mechanism would involve the formation of micelles. The nonpolar core of the micelles, formed by the heptadecyl and oleyl chains, would solubilize hydrophobic reactants. The polar head groups at the micelle-water interface would attract ionic or polar reactants. This concentration effect, combined with the altered polarity of the micellar core compared to the bulk solvent, can lead to substantial rate enhancements. ijmcr.compsu.edu

Development of Novel Catalytic Systems Utilizing this compound Motifs

The unique combination of a catalytically active imidazoline-amine headgroup and surface-active fatty acid ester chains in this compound provides a blueprint for designing novel catalytic systems.

Switchable Catalysts: Long-chain imidazoline and other amine compounds can be designed as "switchable surfactants," where their properties are altered by a trigger like CO₂. researchgate.netresearchgate.net In their neutral form, they are soluble in organic solvents. Upon bubbling CO₂ through the solution, they form bicarbonate salts, becoming ionic and water-soluble. This allows for the catalyst to be used in an organic phase and then extracted into an aqueous phase for separation and recycling simply by adding or removing CO₂. researchgate.net A catalyst based on the this compound structure could be developed with this property.

Catalytic Gels and Polymers: The dihydroxypropyl oleate portion of the molecule offers sites for polymerization. For instance, glycerol and its esters can be reacted with polyfunctional acids like citric acid to form crosslinked polymeric gels. rsc.orgproceedings.science A polymer could be synthesized incorporating the imidazoline moiety, creating a swellable, reusable catalytic gel. Such gels could offer both absorptive and catalytic properties, for example, in environmental remediation where a pollutant is both captured and degraded. rsc.org

Multicomponent Reaction Catalysis: Imidazoline derivatives are used as catalysts or are the products of metal-catalyzed multicomponent reactions (MCRs). beilstein-journals.orgorganic-chemistry.org The structure of this compound, with its multiple functional groups, could be adapted to create ligands for MCRs, which are highly valued for their efficiency in building molecular complexity in a single step. For example, copper-catalyzed cascade reactions have been developed for the divergent synthesis of imidazoles and dihydroimidazoles. organic-chemistry.org

The development of such novel systems leverages the inherent multifunctionality of the this compound scaffold, combining catalytic activity with physical properties that enable advanced applications in sustainable chemistry.

Polymeric Systems and Macromolecular Incorporations of Einecs 305 308 1

Incorporation of [Chemical Name] as a Monomer in Polymer Synthesis

The integration of [Chemical Name] as a monomeric unit into polymer chains can be achieved through various polymerization techniques. The specific method of polymerization is contingent upon the functional groups present in the [Chemical Name] molecule. For instance, should the compound possess vinyl groups, it could undergo free-radical polymerization. The presence of hydroxyl or amine functionalities would lend itself to step-growth polymerization processes such as polycondensation or polyaddition reactions.

Detailed research findings on the polymerization kinetics, reaction mechanisms, and the characterization of the resulting homopolymers and copolymers would be presented here. This would include data on molecular weight distributions, monomer conversion rates under different reaction conditions (e.g., temperature, catalyst, solvent), and spectroscopic analysis (e.g., NMR, FTIR) to confirm the incorporation of the monomer into the polymer backbone.

Table 1: Polymerization Methods for Incorporating [Chemical Name] as a Monomer

| Polymerization Technique | Reactive Functional Group in [Chemical Name] | Resulting Polymer Type | Key Reaction Parameters |

|---|---|---|---|

| Free-Radical Polymerization | e.g., Vinyl, Acrylate | Addition Polymer | Initiator, Temperature, Monomer Concentration |

| Polycondensation | e.g., Carboxylic Acid, Alcohol, Amine | Condensation Polymer | Catalyst, Temperature, Removal of Byproduct |

| Ring-Opening Polymerization | e.g., Cyclic Ether, Lactone | Ring-Opened Polymer | Catalyst, Temperature |

| Polyaddition | e.g., Isocyanate, Alcohol | Polyurethane | Catalyst, Stoichiometry of Monomers |

Use of [Chemical Name] as a Polymer Additive or Modifier

Beyond its role as a monomer, [Chemical Name] can be utilized as an additive to modify the properties of existing polymers. In this capacity, it is not chemically bound to the polymer chains but is physically blended with the polymer matrix. Depending on its chemical nature, it could function as a plasticizer, a flame retardant, a UV stabilizer, or an antioxidant.

As a modifier, [Chemical Name] can be grafted onto a polymer backbone through post-polymerization modification reactions. This approach creates a covalent linkage between the modifier and the polymer, which can lead to more permanent changes in properties and prevent leaching of the additive over time.

Research findings would focus on the effects of adding [Chemical Name] on the thermal, mechanical, and rheological properties of various polymer matrices. This would involve a detailed analysis of data from techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), dynamic mechanical analysis (DMA), and tensile testing.

Structure-Property Relationships in Polymers Containing [Chemical Name] Moieties

The incorporation of [Chemical Name] moieties into a polymer, either as a monomer or a modifier, significantly influences the final properties of the material. The specific contributions of [Chemical Name] depend on its inherent chemical structure, including its size, polarity, and the presence of any functional groups.

For example, the introduction of bulky side groups from [Chemical Name] could increase the glass transition temperature (Tg) and improve the thermal stability of the polymer. Conversely, if [Chemical Name] has a flexible structure, it might lower the Tg and increase the polymer's ductility. The presence of polar groups could enhance properties such as adhesion and dyeability, while nonpolar moieties might improve moisture resistance.

Table 2: Influence of [Chemical Name] Moieties on Polymer Properties

| Structural Feature of [Chemical Name] | Impact on Polymer Property | Example of Affected Property |

|---|---|---|

| Bulky/Rigid Structure | Increases | Glass Transition Temperature (Tg), Modulus |

| Flexible Aliphatic Chains | Decreases | Tg, Modulus; Increases Flexibility |

| Polar Functional Groups | Increases | Adhesion, Surface Energy, Water Absorption |

| Aromatic Rings | Increases | Thermal Stability, Refractive Index |

Advanced Polymer Architectures and Networks Featuring [Chemical Name]

The unique functionalities of [Chemical Name] can be leveraged to create sophisticated polymer architectures and cross-linked networks. For instance, if [Chemical Name] possesses multiple reactive sites, it can act as a cross-linking agent to form thermosetting resins or elastomers. The density of cross-linking can be controlled to tailor the mechanical properties of the resulting network, ranging from soft gels to rigid materials.

Detailed research in this area would involve the synthesis and characterization of these complex structures. This would include analysis using techniques such as size exclusion chromatography (SEC) to determine molecular architecture and atomic force microscopy (AFM) or transmission electron microscopy (TEM) to visualize the nanoscale morphology.

Theoretical and Computational Investigations of Einecs 305 308 1

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of oleic acid imidazoline (B1206853) (OIM) derivatives. These studies provide fundamental insights into the molecule's frontier molecular orbitals, charge distribution, and other quantum chemical parameters that govern its interaction with metal surfaces.

Research has shown that the inhibitive properties of imidazoline derivatives are closely linked to their electronic characteristics. capes.gov.br The presence of nitrogen atoms in the imidazoline ring and the long hydrocarbon chain of the oleic acid component are key features. The nitrogen atoms, with their lone pair electrons, act as active centers for adsorption onto metal surfaces.

A study utilizing DFT at the B3LYP/6-311++G(d,p) level of theory calculated several quantum chemical parameters for an OIM molecule. capes.gov.br These parameters, including the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO), are crucial for predicting the reactivity of the molecule. A higher EHOMO value indicates a greater tendency to donate electrons to an appropriate acceptor molecule, while a lower ELUMO value suggests a higher affinity for accepting electrons. The energy gap is an indicator of the molecule's stability; a smaller gap implies higher reactivity.

Table 1: Calculated Quantum Chemical Parameters for Oleic Acid Imidazoline (OIM)

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -5.67 eV | Indicates electron-donating ability, facilitating adsorption on metal surfaces. |

| ELUMO | -1.43 eV | Relates to the ability to accept electrons from the metal surface. |

| Energy Gap (ΔE) | 4.24 eV | Suggests good stability and reactivity for corrosion inhibition. |

| Dipole Moment (μ) | 3.58 D | A non-zero dipole moment suggests an uneven charge distribution, influencing adsorption behavior. |

Data sourced from a computational study on the synergistic effect of oleic imidazoline and L-cysteine. capes.gov.br

These quantum chemical studies confirm that oleic acid imidazoline derivatives possess favorable electronic properties for effective adsorption on metal surfaces, a key mechanism in corrosion inhibition. The calculations suggest that the molecule can act as both an electron donor and acceptor, leading to strong chemical bonds with the metal.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior and conformational landscape of molecules over time. For oleic acid imidazoline derivatives, MD simulations have been employed to understand their adsorption behavior on metal surfaces, particularly in the context of corrosion inhibition in aqueous environments.

MD simulations can model the interactions between the inhibitor molecules and the metal surface, as well as with solvent molecules and other species present in the system. These simulations provide a visual and quantitative understanding of how the inhibitor molecules arrange themselves on the surface to form a protective film.

A study investigating the synergistic effect of oleic acid imidazoline (OIM) and L-cysteine (CYS) used MD simulations to model the adsorption of these inhibitors on a carbon steel (Fe) surface. capes.gov.br The simulations revealed that OIM molecules have a strong tendency to adsorb flat on the iron surface. This planar adsorption is facilitated by the interaction of the imidazoline ring and the heteroatoms with the metal. The long oleic acid tail then orients itself away from the surface, creating a hydrophobic barrier that repels corrosive species.

The binding energy between the inhibitor and the metal surface is a key parameter calculated from MD simulations. A more negative binding energy indicates a more stable and stronger adsorption.

Table 2: Interaction and Binding Energies from Molecular Dynamics Simulations

| System | Interaction Energy (kJ/mol) | Binding Energy (kJ/mol) |

|---|---|---|

| OIM on Fe(110) surface in water | - | - |

| OIM and CYS on Fe(110) surface in water | - | - |

Specific energy values were not provided in the abstract, but the study indicated preferential adsorption of OIM. capes.gov.br

The conformational analysis derived from MD simulations shows that the flexibility of the oleic acid chain allows the molecule to adopt various conformations, enabling it to pack efficiently on the surface and cover a larger area, thus enhancing its protective action.

Computational Modeling of Environmental Transformations and Fate

While specific computational models for the environmental fate of Einecs 305-308-1 are not available, general principles of computational modeling can be applied to its components. The environmental fate of organic compounds is often predicted using models that consider processes like biodegradation, hydrolysis, and partitioning in different environmental compartments (air, water, soil, and sediment).

For the 2,3-dihydroxypropyl (Z)-octadec-9-enoate component, its ester linkage makes it susceptible to hydrolysis, which would break it down into glycerol (B35011) and oleic acid. Both of these are readily biodegradable. The oleic acid component, being a fatty acid, is expected to have low water solubility and a tendency to adsorb to organic matter in soil and sediment.

The imidazoline component's environmental fate would be influenced by the stability of the imidazoline ring. While generally stable, it can undergo degradation under certain environmental conditions. Computational models like the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency, can be used to estimate properties like biodegradability, soil adsorption coefficient (Koc), and half-life in various environmental media. However, without specific input parameters for this exact molecule, any prediction would be a rough estimation.

In Silico Approaches to Structure-Activity Relationships

In silico, or computational, approaches are widely used to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a molecule with its biological or chemical activity. For oleic acid imidazoline derivatives, SAR studies primarily focus on their performance as corrosion inhibitors.

The key structural features that influence the activity of these compounds include:

The Imidazoline Ring: The presence of two nitrogen atoms in the ring is crucial for the primary adsorption onto the metal surface.

The Hydrocarbon Tail: The long alkyl chain of the oleic acid provides a hydrophobic barrier. The length and saturation of this chain can affect the packing density and stability of the protective film.

Substituents on the Ring: Different substituent groups on the imidazoline ring can modulate the electronic properties and, consequently, the adsorption strength and inhibition efficiency.

Computational studies have shown that the adsorption energy and the orientation of the molecule on the metal surface are highly dependent on these structural features. For instance, increasing the electron-donating capacity of the substituents on the imidazoline ring can enhance the binding to the metal surface. Similarly, the length of the hydrocarbon tail influences the thickness and compactness of the protective film.

By systematically modifying these structural elements in silico and calculating the resulting quantum chemical and adsorption parameters, it is possible to design new imidazoline derivatives with improved corrosion inhibition properties. While no specific SAR studies for this compound were found, the principles derived from the study of its precursor molecules are directly applicable.

Q & A

Q. How to ensure ethical rigor in publishing studies on this compound?

- Methodological Guidance :

- Data Transparency : Disclose all conflicts of interest and funding sources.

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Peer Review : Preprint submissions to platforms like ChemRxiv for community feedback before journal submission.

- Error Reporting : Include limitations and unresolved questions in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.